N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide” is a chemical compound . It’s part of a larger family of compounds known as indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of indole derivatives, including this compound, is characterized by a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . This aromaticity allows for electrophilic substitution to occur readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Anti-Inflammatory Applications
- Design and Analysis of Anti-Inflammatory Drugs : A study focused on the synthesis of a related indole acetamide derivative, highlighting its potential anti-inflammatory properties through molecular docking analysis, confirming its target on the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Cardiotonic Activity
- Dihydropyridazinone Cardiotonics : Research on a related compound, identified as a potent positive inotrope, suggests its potential application in enhancing cardiac contractility (Robertson et al., 1986).
Synthesis and Structural Analysis
- Silylated Derivatives Synthesis : A study details the synthesis of a silylated derivative of a related compound, providing insights into its structural characteristics (Nikonov et al., 2016).
- Synthesis and Molecular Docking of Antimicrobial Agents : This research synthesized and characterized certain acetamide derivatives, assessing their antimicrobial activity and providing insights into their molecular docking with target proteins (Almutairi et al., 2018).
Antioxidant Properties
- Synthesis and Antioxidant Evaluation : A study on the synthesis of N-(substituted phenyl)-acetamide derivatives and their evaluation for antioxidant activity suggests their potential application in this area (Gopi & Dhanaraju, 2020).
Cellular and Molecular Mechanisms
- Cellular Mechanisms of Acetaminophen : This research investigates the role of cyclo‐oxygenase in the action of acetaminophen, providing insights relevant to similar acetamide compounds (Lucas et al., 2005).
Chemoselective Acetylation
- Optimization and Mechanism of Acetylation : A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which could be relevant for understanding the acetylation processes of similar compounds (Magadum & Yadav, 2018).
Antimicrobial and Hemolytic Activity
- Antimicrobial and Hemolytic Activity Evaluation : Research on novel acetamide derivatives for antimicrobial and hemolytic activity, demonstrating potential pharmaceutical applications (Gul et al., 2017).
Herbicide Research
- Chloroacetanilide Herbicides : Studies on the metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes, which can be significant for understanding the environmental and biological impacts of these compounds (Coleman et al., 2000).
Future Directions
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The diverse biological activities of these compounds have created interest among researchers to synthesize a variety of indole derivatives . Therefore, “N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide” and similar compounds could be subjects of future research in the field of medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication . Others have shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
For example, some indole derivatives have been reported to inhibit the replication of viruses, thereby affecting the viral life cycle . Others have been shown to inhibit the production of pro-inflammatory cytokines, thereby affecting the inflammatory response .
Result of Action
For example, it may inhibit the replication of viruses, reduce the production of pro-inflammatory cytokines, or inhibit the activity of certain enzymes .
Properties
IUPAC Name |
N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-9-16-17(10-19(3,4)11-18(16)23)21(12)15-7-5-14(6-8-15)20-13(2)22/h5-9H,10-11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENRBHTVXUVMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)C)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.